A Technical Guide to the Solubility Profile of (2,3,5-trimethyl-1H-indol-7-yl)methanamine in Organic Solvents
A Technical Guide to the Solubility Profile of (2,3,5-trimethyl-1H-indol-7-yl)methanamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of (2,3,5-trimethyl-1H-indol-7-yl)methanamine, a substituted indole derivative of interest in contemporary drug discovery and chemical synthesis. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive framework based on the well-understood physicochemical properties of the indole nucleus and the influence of its methyl and aminomethyl substituents. We present a theoretical assessment of its anticipated behavior in a range of organic solvents, from nonpolar to polar protic and aprotic systems. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate robust and reliable data. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical guidance required to effectively manage and utilize (2,3,5-trimethyl-1H-indol-7-yl)methanamine in a laboratory setting.
Introduction: The Significance of Solubility in a Molecular Context
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle.[1] From the viability of its synthesis and purification to its formulation, bioavailability, and ultimate therapeutic efficacy, solubility is a gatekeeper of molecular utility.[2] The compound at the heart of this guide, (2,3,5-trimethyl-1H-indol-7-yl)methanamine, is a structurally rich indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] However, the solubility of indole and its derivatives can be challenging and is highly dependent on the nature and position of substituents on the bicyclic ring system.[4]
This guide will deconstruct the molecular architecture of (2,3,5-trimethyl-1H-indol-7-yl)methanamine to predict its solubility behavior and provide the tools for its empirical determination.
Theoretical Solubility Profile: A Predictive Analysis
The solubility of a solute in a given solvent is governed by a balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding requires an examination of the specific functional groups and overall molecular properties of (2,3,5-trimethyl-1H-indol-7-yl)methanamine.
The Indole Core
The indole ring system itself is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring.[5] The indole core is relatively nonpolar, contributing to its generally good solubility in many organic solvents.[6] The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that contributes to the aromaticity of the system, and the N-H group can act as a hydrogen bond donor.[5]
The Influence of Substituents
The solubility of the parent indole core is significantly modulated by its substituents:
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Trimethyl Substitution: The three methyl groups at the 2, 3, and 5 positions of the indole ring are electron-donating and increase the lipophilicity (oil-loving nature) of the molecule.[7] This increased hydrocarbon character will generally enhance solubility in nonpolar and moderately polar aprotic solvents while potentially reducing solubility in highly polar, protic solvents like water. The methyl groups can also introduce steric hindrance, which may affect how the molecule packs in a crystal lattice and interacts with solvent molecules.[7]
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Aminomethyl Group (-CH₂NH₂): The aminomethyl group at the 7-position introduces a primary amine, which is a polar and basic functional group. This group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The presence of this group is expected to increase the polarity of the molecule and enhance its solubility in polar protic solvents such as alcohols through hydrogen bonding. As a basic moiety, its solubility in protic solvents will be highly pH-dependent. In acidic conditions, the amine will be protonated to form an ammonium salt (-CH₂NH₃⁺), which is ionic and generally exhibits significantly higher solubility in polar solvents.
Predicted Solubility in Common Organic Solvents
Based on the analysis of the molecular structure, we can predict the following general solubility trends for (2,3,5-trimethyl-1H-indol-7-yl)methanamine:
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High Solubility:
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Polar Protic Solvents (e.g., Methanol, Ethanol): The aminomethyl group should allow for strong hydrogen bonding interactions with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule, combined with the potential for dipole-dipole interactions, suggests good solubility in these solvents. Dimethyl sulfoxide (DMSO) is often an excellent solvent for indole derivatives.
-
-
Moderate Solubility:
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Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are less polar than the aforementioned, but should still effectively solvate the molecule, particularly the lipophilic trimethyl-indole core.
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Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): THF, being more polar than diethyl ether, is expected to be a better solvent. Solubility in diethyl ether may be more limited.
-
-
Low Solubility:
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Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar aminomethyl group will likely limit solubility in highly nonpolar solvents. While the trimethyl-indole core has lipophilic character, the strong intermolecular forces between the aminomethyl groups in the solid state may be difficult for these solvents to overcome.
-
The interplay between the lipophilic trimethyl-indole core and the polar, basic aminomethyl group makes the solubility profile of this molecule particularly interesting and highlights the necessity of empirical determination.
Experimental Determination of Solubility
To move from prediction to quantifiable data, rigorous experimental protocols are essential. The two primary types of solubility measurements in drug discovery and development are thermodynamic and kinetic solubility.[8]
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The "gold standard" for its determination is the shake-flask method.[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
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Preparation:
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Add an excess amount of solid (2,3,5-trimethyl-1H-indol-7-yl)methanamine to a series of clear glass vials, each containing a known volume (e.g., 1-2 mL) of the selected organic solvents. "Excess" means that undissolved solid should be visible after the equilibration period.[11]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).[11]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9][12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any remaining microscopic particles.[9] Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.[8]
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[13]
-
A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Report the thermodynamic solubility in units of mg/mL or µM.
-
Kinetic Solubility: High-Throughput Assessment
Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated stock solution (typically DMSO), remains in solution after being diluted into an aqueous or organic medium.[2] This method is faster than the shake-flask method and is widely used in early drug discovery for rapid screening of compound libraries.[14]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of (2,3,5-trimethyl-1H-indol-7-yl)methanamine in 100% DMSO (e.g., 10 or 20 mM).[1]
-
-
Assay Plate Preparation:
-
In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent. The final DMSO concentration should be low (e.g., 1-2%) to minimize its co-solvent effect.[1]
-
-
Incubation:
-
Seal the plate and shake it at a controlled temperature for a shorter period than for thermodynamic solubility, typically 1 to 2 hours.[8]
-
-
Precipitate Removal:
-
After incubation, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen® Solubility filter plates) to separate any precipitated compound from the soluble fraction.[1]
-
-
Quantification:
-
Analyze the concentration of the compound in the filtrate using a high-throughput method such as UV-Vis spectroscopy (if the compound has a suitable chromophore) or LC-MS.[8]
-
The concentration is determined by comparing the reading to a calibration curve prepared by diluting the DMSO stock solution in the same solvent system.
-
Data Presentation and Interpretation
The solubility data for (2,3,5-trimethyl-1H-indol-7-yl)methanamine should be compiled into a clear and concise table to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for (2,3,5-trimethyl-1H-indol-7-yl)methanamine at 25°C
| Solvent Class | Solvent | Dielectric Constant | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | High | To be determined |
| Ethanol | 24.5 | High | To be determined | |
| Polar Aprotic | DMSO | 46.7 | High | To be determined |
| Acetonitrile | 37.5 | High | To be determined | |
| DMF | 36.7 | High | To be determined | |
| Moderately Polar | Dichloromethane | 9.1 | Moderate | To be determined |
| Tetrahydrofuran (THF) | 7.5 | Moderate | To be determined | |
| Nonpolar | Toluene | 2.4 | Low | To be determined |
| Hexane | 1.9 | Low | To be determined |
Conclusion
The solubility profile of (2,3,5-trimethyl-1H-indol-7-yl)methanamine is a complex interplay between its lipophilic trimethyl-indole core and its polar, basic aminomethyl group. While theoretical analysis provides a strong predictive foundation, suggesting high solubility in polar organic solvents and lower solubility in nonpolar media, empirical determination is indispensable for accurate characterization. The detailed protocols for thermodynamic and kinetic solubility provided in this guide offer robust frameworks for generating high-quality, reliable data. A thorough understanding of this compound's solubility is a prerequisite for its successful application in research and development, enabling informed decisions in process chemistry, formulation science, and preclinical studies.
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